Sibirosamine

Description

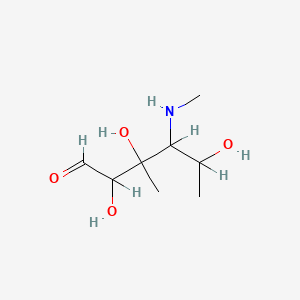

Structure

2D Structure

3D Structure

Properties

CAS No. |

35665-47-5 |

|---|---|

Molecular Formula |

C8H17NO4 |

Molecular Weight |

191.22 g/mol |

IUPAC Name |

2,3,5-trihydroxy-3-methyl-4-(methylamino)hexanal |

InChI |

InChI=1S/C8H17NO4/c1-5(11)7(9-3)8(2,13)6(12)4-10/h4-7,9,11-13H,1-3H3 |

InChI Key |

CBPNOKCAZZPBGU-UHFFFAOYSA-N |

SMILES |

CC(C(C(C)(C(C=O)O)O)NC)O |

Canonical SMILES |

CC(C(C(C)(C(C=O)O)O)NC)O |

Synonyms |

4,6-dideoxy-3-C-methyl-4-(methylamino)mannose sibirosamine |

Origin of Product |

United States |

Biosynthesis of Sibirosamine and Its Integration into Complex Natural Products

Identification and Genomic Organization of the Sibirosamine Biosynthetic Gene Cluster

The genes responsible for this compound biosynthesis are located within a larger biosynthetic gene cluster (BGC) that also directs the synthesis of the PBD core. In Streptosporangium sibiricum, the producer of sibiromycin (B87660), the entire sibiromycin gene cluster spans a 32.7-kb contiguous DNA region and contains 26 open reading frames (ORFs). researchgate.netnih.gov The organization of these genes reveals a modular strategy where the different components of the final molecule, including the this compound sugar, are synthesized separately before their assembly. researchgate.netnih.govnih.gov

The identification of the sibiromycin BGC was achieved through comparative genomics and verified by gene replacement experiments. researchgate.netnih.gov This cluster not only contains the genes for the biosynthesis of the anthranilic acid and dihydropyrrole moieties of the PBD aglycone but also a set of genes dedicated to this compound formation. researchgate.netnih.govnih.gov The organization of these genes within the cluster is a key feature, suggesting a coordinated regulation of the entire biosynthetic pathway. frontiersin.org

| Gene | Proposed Function | Reference |

|---|---|---|

| sibI | dTDP-glucose synthase | nih.govasm.org |

| sibJ | dTDP-4-keto-6-deoxyglucose 3,5-epimerase | nih.gov |

| sibM | C-methyltransferase | nih.govasm.org |

| sibN | dTDP-4-keto-6-deoxyhexose transaminase | nih.gov |

| sibO | N-methyltransferase | nih.govasm.org |

| sibH | Glycosyltransferase | nih.govasm.org |

Elucidation of Precursor Building Blocks and Proposed Metabolic Pathways

The biosynthesis of this compound begins with common metabolic precursors. viper.ac.inbspublications.net The proposed pathway initiates with the formation of dTDP-glucose, a common step in the biosynthesis of many deoxysugars. nih.govbrenda-enzymes.org This initial building block then undergoes a series of enzymatic modifications to yield the final this compound moiety. nih.gov

Enzymatic Transformations Leading to the this compound Sugar Moiety

The proposed biosynthetic pathway for the this compound moiety involves a series of enzymatic reactions that modify the initial dTDP-glucose precursor. nih.govnih.gov While a dTDP-glucose 4,6-dehydratase is expected to be present to form the necessary 6-deoxyhexose intermediate, a gene for this enzyme is surprisingly absent within the identified sibiromycin gene cluster. nih.gov It is hypothesized that an endogenous enzyme in S. sibiricum fulfills this function. nih.gov

Following the presumed dehydration, the enzyme SibJ is proposed to catalyze the epimerization at C-3 and C-5 of the sugar intermediate. nih.gov Subsequently, the C-methyltransferase SibM is thought to add a methyl group at the C-3 position. nih.gov The pathway continues with a reductive amination at C-4, catalyzed by SibN, a transaminase. nih.gov The final step in the formation of the sugar moiety is believed to be an N-methylation at the 4-amino group, a reaction likely catalyzed by SibO. nih.govasm.org It remains unclear whether this N-methylation occurs before or after the sugar is attached to the PBD aglycone. nih.govasm.org

Biosynthetic Assembly and Glycosidic Linkage Formation of this compound to Pyrrolobenzodiazepine Aglycones

The biosynthesis of the PBD aglycone and the this compound sugar are completed before they are joined together. researchgate.netnih.gov The attachment of the fully formed this compound to the PBD scaffold is a crucial step catalyzed by a glycosyltransferase. nih.govnih.gov Gene inactivation studies have shown that the PBD aglycone is formed even in the absence of the this compound moiety, confirming that glycosylation is a late-stage modification. nih.gov The glycosidic linkage connects the this compound sugar to the C-7 position of the PBD core. researchgate.net

Functional Characterization of Key Biosynthetic Enzymes

The functions of the key enzymes in the this compound biosynthetic pathway have been largely inferred from sequence homology to well-characterized enzymes from other metabolic pathways. nih.govnih.gov However, some of these enzymes have been the subject of more detailed functional and structural studies.

Role of Glycosyltransferases (e.g., SibH) in this compound Attachment

The enzyme SibH is proposed to be the glycosyltransferase responsible for attaching the this compound sugar to the PBD aglycone. nih.govasm.org SibH shares sequence similarity with JadS, an O-glycosyltransferase involved in the biosynthesis of jadomycin (B1254412) B. nih.govresearchgate.net JadS is known to be an inverting glycosyltransferase, meaning it inverts the stereochemistry at the anomeric carbon of the sugar during the transfer process. nih.govasm.org Based on this homology, it is proposed that SibH transfers a β-dTDP-aminodeoxyhexose to the PBD aglycone, resulting in the formation of an α-glycosidic bond in the final sibiromycin molecule. nih.gov

Involvement of Dioxygenases and Methyltransferases (e.g., SibL) in Precursor Modifications

While dioxygenases are primarily involved in the biosynthesis of the PBD aglycone, specifically the dihydropyrrole moiety from L-tyrosine, methyltransferases play a crucial role in modifying both the aglycone and the this compound precursor. researchgate.netfrontiersin.org

Another important class of methyltransferases in this pathway are those involved in the modification of the this compound sugar itself. As mentioned earlier, SibM is a C-methyltransferase responsible for the C-3 methylation of the sugar intermediate, and SibO is an N-methyltransferase that adds a methyl group to the 4-amino group. nih.govasm.org These methylation steps are critical for the final structure and biological activity of this compound.

Mechanistic Insights into the Modular Nature of Biosynthetic Assembly Lines

The biosynthesis of complex natural products, such as the potent antitumor antibiotic sibiromycin, is often accomplished through highly organized enzymatic systems known as modular assembly lines. The genetic blueprint for sibiromycin, which contains the unique sugar moiety this compound, is encoded within a 32.7-kb contiguous DNA region in the producing organism, the actinomycete Streptosporangium sibiricum. researchgate.net This region, known as the sibiromycin gene cluster, comprises 26 open reading frames (ORFs) that direct a "modular" biosynthetic strategy. researchgate.netnih.gov

This modularity is characterized by the independent synthesis of the core components of the molecule before their final assembly. In the case of sibiromycin, the anthranilic acid and dihydropyrrole moieties that form the pyrrolo researchgate.netbrenda-enzymes.orgbenzodiazepine (PBD) core are completed first. researchgate.netnih.gov These precursors are then assembled by large, multifunctional enzymes called nonribosomal peptide synthetases (NRPSs). researchgate.net These NRPS enzymes are themselves modular, typically organized in an assembly-line fashion where each module is responsible for the recognition, activation, and incorporation of a specific amino acid or precursor monomer into the growing peptide chain. nih.gov The seven-membered 1,4-diazepine ring of the PBD scaffold is formed through the internal cyclization of a dipeptide assembled by an NRPS system with an unusual modular structure. rsc.org

The sibiromycin gene cluster not only contains the genes for the PBD core assembly but also the ORFs encoding the enzymes required for the biosynthesis of this compound. researchgate.netnih.govasm.org Once the PBD aglycone is formed, it undergoes further modifications by tailoring enzymes. rsc.org One of these crucial late-stage modifications is glycosylation, where the fully formed this compound sugar is attached to the PBD core by a glycosyltransferase, SibH, to yield the final sibiromycin product. rsc.org This separation of precursor synthesis, core assembly, and late-stage tailoring is a hallmark of modular biosynthetic pathways, allowing for a highly controlled and efficient production of complex molecules. nih.govnih.gov The entire process highlights a sophisticated enzymatic assembly line where this compound is synthesized via its own sub-pathway (the dTDP-sibirosamine biosynthesis pathway) and then integrated into the final structure. ebi.ac.ukbrenda-enzymes.org

Exploration of Genetic Engineering and Mutasynthesis Strategies for this compound Production

The elucidation of the modular sibiromycin biosynthetic gene cluster has paved the way for the rational design of novel analogues through genetic engineering and mutasynthesis. researchgate.netnih.gov Genetic engineering involves the laboratory-based alteration of an organism's DNA, such as deleting a gene or adding a new one, to modify its traits or chemical production. genome.gov Mutasynthesis, a specialized form of metabolic engineering, combines targeted gene inactivation with precursor-directed biosynthesis. nih.gov This technique involves creating a mutant strain by disrupting a gene responsible for producing a specific biosynthetic precursor. nih.gov The resulting metabolic block can then be bypassed by supplying a structurally modified, synthetic version of the natural precursor, known as a mutasynthon. nih.gov If the downstream biosynthetic enzymes exhibit substrate promiscuity, they can accept the synthetic analogue, leading to the production of a novel derivative of the natural product. nih.gov

This strategy has been successfully applied to the sibiromycin pathway. Sibiromycin's potential as a chemotherapeutic agent has been hampered by cardiotoxicity, which is attributed to the hydroxyl group at the C-9 position of the PBD core. researchgate.netacs.org To address this, researchers created a mutant strain by deleting the sibL gene, which encodes a crucial methyltransferase in the biosynthesis of the 3-hydroxy-4-methylanthranilic acid precursor. acs.org As expected, this gene deletion abolished sibiromycin production. acs.org

Subsequent supplementation of the mutant's growth media with 4-methylanthranilic acid, a synthetic analogue lacking the hydroxyl group of the natural precursor, effectively rerouted the biosynthetic pathway. The downstream NRPS assembly line incorporated this mutasynthon, leading to the successful production of 9-deoxysibiromycin, a novel analogue. acs.org Preliminary in vitro studies suggest that 9-deoxysibiromycin exhibits reduced cardiotoxicity while demonstrating enhanced antitumor activity. acs.org This successful application of mutasynthesis underscores its power as a tool to generate structurally diverse and potentially more effective glycosylated PBD analogues, leveraging the inherent modularity of the this compound and sibiromycin biosynthetic machinery.

Chemical Synthesis and Derivatization Approaches for Sibirosamine

Stereoselective Synthetic Routes to Sibirosamine and its Analogue Sugars

The stereocontrolled synthesis of this compound and its glycosides, such as methyl L-sibirosaminide, has been a subject of considerable research interest due to the sugar's importance in the biological activity of sibiromycin (B87660). The key challenge lies in the creation of the quaternary stereocenter at C-3 and the stereoselective introduction of the amino group at C-4.

Several strategies have been developed, often employing chiral starting materials from the "chiral pool" to establish the desired stereochemistry. One notable approach involves the chirospecific synthesis of methyl L-sibirosaminide and its C-3 epimer from L-allothreonine. This method leverages the inherent chirality of the amino acid to control the stereochemical outcome of the synthesis.

Another successful strategy utilizes L-rhamnose as a starting material. For instance, methyl L-sibirosaminide and another related amino sugar, N-acylkansosamine, have been synthesized from a common intermediate derived from L-rhamnose: methyl 4-amino-4,6-dideoxy-2,3-O-isopropylidene-3-C-methyl-α-L-mannopyranoside. researchgate.net This approach highlights the utility of common precursors in accessing a variety of branched-chain amino sugars. The synthesis of derivatives of this compound and kansosamine (B1231036) has also been achieved through the nucleophilic ring-opening of a methyl 3,4-anhydro-6-deoxy-3-C-methyl-α-L-talopyranoside intermediate. nih.gov

A facile synthesis of methyl L-sibirosaminide has been reported, further expanding the toolkit for obtaining this valuable compound. oup.com Additionally, the synthesis of methyl 4,6-dideoxy-3-C-methyl-4-(N-methylacetamido)-α-D-altropyranoside, the 3-epimer of methyl N-acetylsibirosaminide, has been accomplished, demonstrating the ability to access stereoisomers for comparative biological studies.

The table below summarizes key starting materials and intermediates in the synthesis of this compound and its analogues.

| Starting Material | Key Intermediate(s) | Target Compound(s) |

| L-Allothreonine | Chiral amino-acid derived fragments | Methyl L-sibirosaminide and its C-3 epimer |

| L-Rhamnose | Methyl 4-amino-4,6-dideoxy-2,3-O-isopropylidene-3-C-methyl-α-L-mannopyranoside | Methyl L-sibirosaminide, N-acylkansosamine |

| Methyl 4,6-O-benzylidene-3-C-methyl-2-O-methyl-α-D-altropyranoside | Methyl 6-deoxy-3-C-methyl-2,3-di-O-methyl-α-D-arabino-hexopyranosid-4-ulose oxime | Methyl 2,3-di-O-methyl-α-D-sibirosaminide |

| 1,6:3,4-dianhydro-β-D-talopyranose | Oxirane ring-opened products | Methyl 4,6-dideoxy-3-C-methyl-4-(N-methylacetamido)-α-D-altropyranoside |

Methods for Synthetic Incorporation of this compound or Related Glycosyl Units into Pyrrolobenzodiazepine Scaffolds

The covalent attachment of this compound to the C7-position of the pyrrolobenzodiazepine (PBD) core is crucial for the high DNA-binding affinity and potent cytotoxicity of sibiromycin. researchgate.netnih.gov However, the chemical synthesis of this glycosidic linkage is challenging due to the complex and sensitive nature of both the PBD aglycone and the this compound sugar. nih.gov

The general approach to forming such glycosylated PBDs involves the synthesis of the PBD aglycone and the this compound moiety as separate units, which are then coupled in a later step. This convergent strategy allows for the independent optimization of the synthesis of each component. The glycosylation step itself typically involves the activation of the anomeric center of the this compound donor, followed by reaction with a hydroxyl group on the PBD acceptor.

While specific, detailed protocols for the glycosylation of PBDs with this compound are not extensively published in readily accessible literature, the principles of modern glycosylation chemistry would be applied. This would likely involve the use of a glycosyl donor, such as a glycosyl halide or thioglycoside, and a suitable promoter to facilitate the reaction. The stereochemical outcome of the glycosylation is critical and would need to be carefully controlled to ensure the formation of the desired α- or β-linkage.

The difficulties associated with the chemical synthesis and conjugation of this compound have historically limited the exploration of sibiromycin analogues. nih.gov However, recent advances in both PBD synthesis and glycosylation methodologies are paving the way for the creation of novel glycosylated PBDs with potentially improved therapeutic properties. mdpi.com Chemoenzymatic strategies, utilizing glycosyltransferases, are also emerging as powerful tools for the synthesis of complex glycoconjugates and could offer a more efficient and stereoselective route to glycosylated PBDs in the future. mdpi.com

Synthesis of Modified this compound Analogues for Mechanistic Probes

A prominent example of this approach is the biosynthetic production of 9-deoxysibiromycin. researchgate.netnih.gov This analogue, which lacks the C9-hydroxyl group on the PBD core but retains the this compound sugar, was synthesized to investigate the role of this hydroxyl group in DNA binding. Computational studies comparing sibiromycin and 9-deoxysibiromycin have provided valuable insights into their differential interactions with DNA sequences. researchgate.netnih.gov These studies suggest that the C7-sibirosamine sugar does not form direct hydrogen bonds with the DNA minor groove, but rather projects outwards, potentially sterically hindering the approach of DNA-binding proteins like transcription factors. researchgate.netnih.gov This finding helps to explain the significantly enhanced cytotoxicity of sibiromycin compared to other PBDs that lack a bulky C7-substituent. researchgate.netnih.gov

The synthesis of the C-3 epimer of methyl N-acetylsibirosaminide also represents the creation of a valuable mechanistic probe. By comparing the biological activity of PBDs glycosylated with the natural sugar versus its epimer, the importance of the stereochemistry at the C-3 position for biological activity can be determined.

The table below highlights some modified this compound-related structures and their purpose as mechanistic probes.

| Modified Analogue | Structural Modification | Purpose of Synthesis | Research Finding |

| 9-Deoxysibiromycin | Removal of the C9-hydroxyl group from the PBD core | To investigate the role of the C9-OH group in DNA binding and cytotoxicity. | The C7-sibirosamine sugar may inhibit transcription factor binding by steric hindrance. researchgate.netnih.gov |

| C-3 Epimer of Methyl N-acetylsibirosaminide | Inversion of stereochemistry at the C-3 position of the sugar | To determine the importance of C-3 stereochemistry for biological activity. | Provides a tool for structure-activity relationship studies. |

Advancements in Synthetic Methodology for Branched-Chain Amino Sugars

The development of new synthetic methods for branched-chain amino sugars is crucial for accessing complex structures like this compound and for creating novel analogues with potential therapeutic applications. Research in this area focuses on improving stereocontrol, efficiency, and the diversity of accessible structures.

One significant advancement is the development of stereoselective routes that utilize common precursors to generate multiple, structurally related branched-chain sugars. The synthesis of derivatives of this compound and kansosamine from a shared talopyranoside intermediate is a prime example of this efficient strategy. nih.gov This approach is not only elegant but also practical for building libraries of related compounds for biological screening.

The use of 1,3-dipolar cycloaddition reactions of nitrones to sugar enones has also emerged as a powerful tool for the synthesis of new branched-chain amino sugars. nih.gov This methodology allows for the stereoselective introduction of a nitrogen-containing side chain, a key feature of many biologically active amino sugars.

Furthermore, there is ongoing research into the development of new nitrogen-protecting groups that are compatible with the sensitive nature of carbohydrate substrates and can be removed under mild and chemoselective conditions. capes.gov.br These advancements in protecting group strategy are critical for the successful multi-step synthesis of complex amino sugars.

The broader field of stereoselective synthesis continuously provides new tools and concepts applicable to branched-chain amino sugar synthesis. ethz.ch This includes the development of novel catalytic methods and a deeper understanding of the factors that control diastereoselectivity in reactions on carbohydrate templates. The application of these advanced methodologies will undoubtedly facilitate the synthesis of this compound and a wider array of its analogues in the future, enabling further exploration of their therapeutic potential.

Molecular Mechanisms and Structure Activity Relationships Mediated by Sibirosamine

Mechanisms of DNA Interaction and Binding Affinity Enhancement by C7-Sibirosamine

The interaction of sibiromycin (B87660), and specifically its C7-sibirosamine sugar, with DNA is a complex process that enhances its binding affinity. This interaction involves initial noncovalent recognition followed by the formation of a covalent bond. researchgate.net

Characterization of DNA Minor Groove Binding Specificity

Pyrrolobenzodiazepines (PBDs) are known to bind within the minor groove of DNA. researchgate.net This binding is driven by a combination of forces including electrostatic interactions, van der Waals forces, and hydrogen bonding. The crescent shape of the PBD molecule is complementary to the narrow and deep minor groove of B-form DNA, favoring this binding mode. While PBDs generally show a preference for binding to sequences rich in purines, particularly Pu-G-Pu sequences, the presence of the sibirosamine sugar in sibiromycin modifies this specificity. researchgate.net

Contribution to Covalent DNA Adduct Formation

A defining feature of PBDs, including sibiromycin, is their ability to form a covalent bond with DNA. researchgate.net This occurs through the electrophilic N10-C11 imine moiety of the PBD core, which reacts with the C2-amino group of a guanine (B1146940) base in the minor groove. researchgate.net This reaction results in the formation of a stable DNA adduct, which is a key factor in the biological activity of these compounds. researchgate.netualberta.ca The formation of these adducts can cause minimal distortion to the DNA double helix, making them less susceptible to repair by cellular mechanisms. asm.org

Impact of this compound on DNA Conformational Dynamics

The binding of small molecules to DNA can induce significant changes in the DNA's three-dimensional structure. nih.govdynamic-biosensors.com These conformational changes can play a role in the molecule's biological effects.

Elucidation of Steric Hindrance Mechanisms of Action

Recent computational studies have proposed a novel mechanism of action for sibiromycin that involves steric hindrance. researchgate.netaacrjournals.orgnih.gov This mechanism helps to explain the exceptionally high cytotoxicity of sibiromycin compared to other PBDs that lack a bulky C7-substituent. researchgate.netnih.gov

Inhibition of Transcription Factor Binding by this compound (e.g., GAL4)

The covalent binding of pyrrolobenzodiazepines (PBDs) to the minor groove of DNA is known to interfere with various cellular processes, including the binding of transcription factors. researchgate.net this compound, the glycosyl moiety of sibiromycin, plays a crucial role in this inhibition. aacrjournals.orgresearchgate.net

Initial hypotheses suggested that the sugar might enhance cellular uptake or form stabilizing hydrogen bonds with DNA. aacrjournals.org However, molecular dynamics simulations have proposed an alternative and more direct mechanism of action. aacrjournals.orgresearchgate.netnih.gov These studies indicate that the this compound sugar does not lie flat within the minor groove but instead protrudes outwards, almost at a right angle to the DNA helix floor. aacrjournals.orgresearchgate.netnih.gov This orientation creates a significant steric obstacle that can physically block the approach of DNA-binding proteins. aacrjournals.orgresearchgate.net

A notable example of this is the inhibition of the transcription factor GAL4. aacrjournals.orgresearchgate.net Docking studies using the crystal structure of GAL4 bound to its DNA consensus sequence have shown that when sibiromycin is docked at a guanine residue within this sequence, a significant steric clash occurs between the this compound sugar and the Arg46 residue of the GAL4 homodimer. aacrjournals.org This steric hindrance is believed to be a key contributor to the high cytotoxicity of sibiromycin, as it effectively prevents the transcription factor from binding to its target DNA sequence. aacrjournals.orgresearchgate.net This mechanism suggests that bulky substituents at the C7-position of the PBD scaffold could be a design principle for developing novel inhibitors targeting specific transcription factors. aacrjournals.org

Modulation of Other Protein-DNA Recognition Processes

The steric hindrance mechanism extends beyond just transcription factors to other proteins that recognize and bind to specific DNA sequences. The covalent attachment of PBDs, including sibiromycin, to guanine bases in the minor groove can inhibit the function of various enzymes that interact with DNA, such as RNA polymerase and endonucleases. researchgate.net

The presence of the bulky this compound sugar projecting from the minor groove can disrupt the precise recognition and binding required for these proteins to function correctly. researchgate.net The local conformation of DNA can also be subtly altered by PBD binding, which, while not causing major helical distortion, can still affect the recognition by proteins that are sensitive to DNA shape and structure. researchgate.netweizmann.ac.il This modulation of protein-DNA recognition is a fundamental aspect of the biological activity of PBDs. nih.gov The ability of this compound to protrude from the DNA minor groove provides a powerful tool to interfere with these essential cellular processes. aacrjournals.orgresearchgate.net

Computational and Biophysical Approaches to Study this compound-DNA Interactions

A combination of computational and biophysical techniques has been essential in unraveling the intricate details of how this compound interacts with DNA and influences protein binding. aacrjournals.orgresearchgate.net

Molecular dynamics (MD) simulations have been a cornerstone in understanding the dynamic nature of this compound-DNA interactions. aacrjournals.orgresearchgate.netnih.govsci-hub.se These simulations, which model the movement of atoms and molecules over time, have provided insights that were not apparent from static structural models. nih.govillinois.edu

Key findings from MD simulations include:

Orientation of the this compound Sugar: MD studies were the first to reveal that the this compound moiety of sibiromycin points out of the DNA minor groove, rather than forming hydrogen bonds within it as previously thought. aacrjournals.orgresearchgate.netnih.gov This finding fundamentally changed the understanding of sibiromycin's mechanism of action.

Sequence Preference: Simulations have suggested that sibiromycin exhibits a preference for 5′-X-G-G/C-3′ DNA sequences, which differs from the 5′-Pu-G-Pu-3′ preference of other PBD monomers. aacrjournals.org

Dynamic Behavior: MD simulations allow for the observation of the flexibility and conformational changes of both the DNA and the bound ligand, providing a more realistic picture of the interaction landscape. sci-hub.sebiorxiv.org

Computational docking is a powerful tool used to predict the preferred binding orientation of one molecule to a second when they form a stable complex. frontiersin.orgmdpi.comwaocp.org This method has been instrumental in studying the interactions of sibiromycin with DNA and proteins. aacrjournals.orgresearchgate.net

Transcription Factor Inhibition: Docking studies were used to model the interaction of sibiromycin with the GAL4 transcription factor bound to its consensus DNA sequence. aacrjournals.orgresearchgate.net These studies visually demonstrated the steric clash between the this compound sugar and the protein, supporting the hypothesis of inhibition through steric hindrance. aacrjournals.org

Binding Affinity Prediction: Docking scores and calculated binding free energies (like MM-GBSA) can provide an estimation of the binding affinity of different ligands to a target, helping to prioritize compounds for further experimental testing. frontiersin.orgmdpi.com

| Computational Technique | Application to this compound Research | Key Insights |

| Molecular Dynamics (MD) Simulations | Modeling the dynamic interaction of sibiromycin with DNA. | Revealed the outward orientation of the this compound sugar and sequence preference. aacrjournals.orgresearchgate.netnih.gov |

| Computational Docking | Predicting the binding of sibiromycin to the GAL4-DNA complex. | Demonstrated steric hindrance as a mechanism for transcription factor inhibition. aacrjournals.orgresearchgate.net |

Biophysical techniques provide experimental validation for the predictions made by computational models. bohrium.com

DNA Footprinting: This technique can identify the specific DNA sequences where a molecule like sibiromycin binds. acs.orgnih.govwikipedia.org By revealing the "footprint" of the drug on the DNA, it confirms the binding location and sequence selectivity. acs.orgacs.org

In Vitro Transcription Assays: These assays directly measure the ability of a compound to inhibit the process of transcription. acs.orgacs.org By using a DNA template containing a specific promoter and transcription factor binding site, these assays can confirm that sibiromycin, through its this compound moiety, can block transcription, likely by preventing transcription factor binding. acs.org

Electrophoretic Mobility Shift Assays (EMSA): EMSA can be used to study the binding of proteins to DNA and how this binding is affected by the presence of a third molecule like sibiromycin. mdpi.com A decrease in the protein-DNA complex band in the presence of sibiromycin would provide direct evidence of inhibition.

Computational Docking Studies of this compound-Containing Ligands with Biomolecules.

Structure-Activity Relationship (SAR) of this compound and its Glycosylated Variants

The study of structure-activity relationships (SAR) aims to understand how the chemical structure of a compound influences its biological activity. researchgate.netmdpi.comnih.gov For this compound and other glycosylated PBDs, SAR studies have provided valuable insights into the role of the sugar moiety.

Importance of the Glycosyl Group: Sibiromycin, which contains the this compound sugar, is the most cytotoxic of the naturally occurring PBD monomers and possesses the highest DNA-binding affinity. aacrjournals.orgresearchgate.netnih.gov This highlights the critical contribution of the glycosyl group to its potent activity.

Impact of Modifications: The synthesis and evaluation of sibiromycin analogues with modified sugar components or different glycosylation patterns can help to dissect the specific contributions of the sugar to binding and activity. For instance, comparing the activity of sibiromycin with its aglycone (the PBD core without the sugar) would directly demonstrate the importance of the this compound moiety.

Role of Other Substituents: While the this compound at C7 is crucial, modifications at other positions of the PBD core also influence activity. For example, the deletion of the C9-hydroxyl group in 9-deoxysibiromycin was initially reported to increase DNA-binding affinity, although this was later retracted. researchgate.netnih.gov Molecular dynamics simulations suggest that this modification might alter sequence selectivity and could potentially decrease binding affinity for certain DNA sequences compared to sibiromycin. researchgate.netnih.gov

Correlation of this compound Substituents with Molecular Efficacy and Specificity

This compound is an aminosugar moiety that is a critical component of the potent antitumor antibiotic, sibiromycin. nih.govresearchgate.net Sibiromycin belongs to the pyrrolo[2,1-c] researchgate.netCurrent time information in Bangalore, IN.benzodiazepine (PBD) family, a class of sequence-selective DNA minor-groove binding agents. nih.govebi.ac.uk The remarkable biological activity of sibiromycin is intrinsically linked to the presence of the cationic this compound sugar attached at the C7-position of the PBD A-ring. nih.gov

The primary role of the this compound substituent is to enhance cytotoxicity, not by interacting directly with the DNA groove wall, but through steric hindrance. nih.govresearchgate.net Molecular dynamics studies indicate that the C7-sibirosamine sugar does not form hydrogen bonds within the DNA minor groove. nih.gov Instead, it projects orthogonally out from the groove, where it is positioned to physically block the approach of DNA-processing proteins like transcription factors. nih.govresearchgate.net This mechanism of action helps explain the significantly enhanced cytotoxicity of sibiromycin when compared to other PBD family members that lack such a bulky C7-substituent. nih.gov

While the this compound sugar itself is crucial, modifications to the aglycone portion of the molecule, specifically the PBD scaffold to which this compound is attached, also profoundly influence efficacy and specificity. nih.gov A key example is the comparison between the natural product sibiromycin and its synthetically derived analogue, 9-deoxysibiromycin. nih.gov These two compounds differ only by the presence of a hydroxyl group at the C9 position of the PBD A-ring in sibiromycin. nih.gov

The removal of this C9-hydroxyl group to create 9-deoxysibiromycin results in a compound that is generally more potent than the parent sibiromycin. nih.gov Although both compounds are PBDs that bind to DNA, the different substituents on the PBD scaffold create variations in the twist of the scaffold and lead to different binding modes within the minor groove. nih.gov These subtle structural changes in the aglycone, combined with the constant presence of the this compound sugar, result in distinct cytotoxicity profiles. nih.gov For instance, in studies involving various cancer cell lines, 9-deoxysibiromycin demonstrated greater potency, requiring concentrations as low as 25 nM for total growth inhibition in some melanoma and renal cancer lines. nih.gov

Table 1: Comparative Cytotoxicity of Sibiromycin and its 9-Deoxy Analogue This table summarizes the differential potency based on research findings. LC50 represents the concentration required for 50% lethality, and TGI represents the concentration for total growth inhibition.

| Compound | Key Structural Difference | General Potency Profile | Example Activity Data | Source |

| Sibiromycin | Contains a C9-hydroxyl group on the PBD scaffold. | Potent, but generally less so than its 9-deoxy analogue. | LC50 values are typically >1 μM. | nih.gov |

| 9-Deoxysibiromycin | Lacks the C9-hydroxyl group. | Generally more potent than sibiromycin across various cell lines. | TGI values as low as 25 nM in select cancer cell lines. | nih.gov |

Design Principles for Developing Potent and Specific Glycosylated Natural Product Analogues

The development of potent and specific analogues of glycosylated natural products like sibiromycin is guided by several key design principles. These strategies leverage the sugar moiety as a modular component to fine-tune the pharmacological properties of the parent molecule.

Glycosylation for Enhanced Bioactivity and Improved Properties : A fundamental principle is the use of glycosylation to improve the drug-like characteristics of a natural product. Attaching sugar moieties can enhance aqueous solubility, a common challenge with complex natural products. nih.gov Furthermore, the sugar can fundamentally alter the biological activity by participating in molecular recognition and interaction with cellular targets. frontiersin.org The remarkable potency of sibiromycin, which is dependent on its this compound sugar, serves as a prime example of how a glycosyl group can impart significant bioactivity. nih.gov

Strategic Modification of the Glycone : The sugar itself offers a platform for structural modification. Because sugar moieties are polyfunctional, they provide ample opportunity for systematic changes in shape, polarity, and electron density. researchgate.net This allows for the fine-tuning of an analogue's activity towards higher efficacy and better target selectivity. researchgate.net For example, studies on other glycosylated natural products have shown that substituting a glucosyl group with a galactosyl group can lead to improved inhibitory activity, demonstrating that the identity of the sugar is a critical design element. nih.gov

Aglycone Modification and Mutasynthesis : Modifying the non-sugar (aglycone) portion of the molecule is another crucial strategy. As seen with 9-deoxysibiromycin, small changes to the core scaffold can lead to significant gains in potency. nih.gov Mutasynthesis, a biosynthetic approach where a mutated organism is supplied with a synthetic substrate analogue, is a powerful tool for this purpose. This technique was used to produce 9-deoxysibiromycin by feeding 4-methylanthranilic acid to a mutant strain of the sibiromycin producer, Streptomyces sibiricum, effectively demonstrating a viable pathway to novel glycosylated analogues. nih.gov

Glycodiversification and Advanced Synthetic Approaches : Modern strategies focus on creating libraries of analogues by attaching different sugar units to a common aglycone, a process known as glycodiversification. This can be achieved through chemical synthesis or biotechnological methods. researchgate.net While enzymatic glycosylations are advancing, chemical transformations often remain more practical for creating modified glycosides. researchgate.net More advanced "atomic editing" strategies are also emerging. For instance, replacing an acid-labile O-glycosidic bond with a more robust S-glycosidic bond has been shown to improve the stability of a natural product while retaining its biological activity, presenting a novel avenue for creating more durable drug candidates. uzh.ch

These principles collectively form a rational basis for drug design, using the interplay between the glycone and aglycone to optimize the biological profile of complex natural products.

Table 2: Guiding Principles for Analogue Design This table outlines key strategies in the design of novel glycosylated natural product analogues.

| Design Principle | Rationale | Potential Outcome | Source |

| Strategic Glycosylation | Introduce or modify sugar moieties to alter physicochemical and biological properties. | Improved solubility, enhanced target interaction, increased efficacy. | nih.govresearchgate.net |

| Glycone Modification | Alter the structure of the attached sugar (e.g., change stereochemistry, substitute hydroxyl groups). | Fine-tuning of molecular shape, polarity, and binding specificity. | researchgate.net |

| Aglycone Modification | Synthetically alter the non-sugar scaffold of the natural product. | Increased potency, altered target specificity, modified metabolic stability. | nih.gov |

| Advanced Synthetic Methods | Employ techniques like mutasynthesis or atom-specific bond replacement. | Generation of novel analogues not accessible by other means; improved stability. | nih.govuzh.ch |

Advanced Research Methodologies and Future Academic Directions

Sophisticated Spectroscopic Techniques for Structural and Mechanistic Investigations

Advanced spectroscopic methods are fundamental to the structural characterization of sibirosamine and its parent pyrrolobenzodiazepine (PBD), sibiromycin (B87660). etsu.edu These techniques provide detailed information on molecular structure, conformation, and interactions with biological macromolecules like DNA. solubilityofthings.comwikipedia.org

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in this field. wikipedia.org While early studies used techniques like ¹H NMR to characterize the methylglycoside of this compound following methanolysis of sibiromycin, modern high-field NMR is used to study the conformation of the entire sibiromycin-DNA adduct in solution. researchgate.net These studies help determine the orientation of the PBD within the DNA minor groove. acs.org Different orientations can lead to characteristic changes in proton chemical shifts, which serve as valuable probes for identifying binding preferences. researchgate.net

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is essential for identifying sibiromycin and its analogues in complex mixtures, such as extracts from the producing organism, Streptosporangium sibiricum. nih.gov High-resolution mass spectrometry provides accurate mass data, confirming the elemental composition of the molecule and its fragments, including the this compound moiety. nih.gov

Other techniques like UV-visible spectroscopy have been employed to monitor enzymatic reactions during the biosynthesis of the PBD scaffold, such as the dioxygenation of L-DOPA. researchgate.net While a crystal structure of a sibiromycin-DNA adduct remains elusive, X-ray diffraction has been successfully used on related PBDs, providing a template for understanding the general binding mode. americanpharmaceuticalreview.com Future research will likely focus on obtaining higher-resolution structural data to precisely map the interactions of the this compound moiety.

| Spectroscopic Technique | Application in this compound/Sibiromycin Research | Reference |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Elucidation of the solution structure of PBD-DNA adducts; confirming molecular structure and connectivity of this compound and its analogues. | wikipedia.orgresearchgate.netacs.org |

| Mass Spectrometry (MS) / LC-MS | Identification and quantification of sibiromycin in biological extracts; confirmation of molecular weight and fragmentation patterns for structural verification. | nih.govresearchgate.net |

| UV-Visible Spectroscopy | Monitoring enzyme kinetics and reaction products in biosynthetic pathway studies. | researchgate.net |

| X-Ray Diffraction | Determining the solid-state structure of related PBD-DNA complexes, providing models for sibiromycin interaction. | americanpharmaceuticalreview.com |

Integration of Omics Technologies (Genomics, Proteomics) in Biosynthesis Research

The integration of "omics" technologies has revolutionized the discovery and understanding of natural product biosynthetic pathways, including that of this compound. f1000research.com Genomics, the study of an organism's complete set of DNA, has been pivotal. isaaa.org

Through genome mining and comparative genomics, the complete 32.7-kb biosynthetic gene cluster (BGC) for sibiromycin was cloned and identified in Streptosporangium sibiricum. researchgate.netnih.gov This cluster, catalogued in databases like MIBiG under accession BGC0000428, contains 26 open reading frames (ORFs). secondarymetabolites.org Several of these ORFs are proposed to encode the enzymes responsible for the multi-step synthesis of the dTDP-sibirosamine sugar moiety. researchgate.netasm.org The genomic data provides a roadmap for understanding how the sugar is constructed from primary metabolites. researchgate.net

Proteomics, the large-scale study of proteins, is the logical next step after genomics. opentextbc.cawikipedia.org While the genes for this compound biosynthesis have been identified, proteomics can confirm the actual expression of the corresponding enzymes under specific culture conditions. opentextbc.ca By analyzing the proteome of S. sibiricum during its production phase, researchers can verify the presence and relative abundance of the biosynthetic enzymes. nautilus.bio This approach helps validate gene function and can reveal regulatory proteins that control the expression of the entire cluster, offering a more dynamic view than genomics alone. opentextbc.ca Integrated multi-omics analyses, combining genomics, transcriptomics, and metabolomics, provide a comprehensive picture of the biological system, linking genetic potential to the final chemical product. nih.govfrontiersin.org

Advanced Theoretical Modeling and Quantum Chemical Calculations for Mechanistic Predictions

Computational chemistry provides powerful predictive insights into the functional role of the this compound sugar, complementing experimental data. Molecular dynamics (MD) simulations and docking studies have been instrumental in developing a modern hypothesis for this compound's contribution to the high cytotoxicity of sibiromycin. nih.gov

Initial assumptions suggested that the sugar might form hydrogen bonds with the floor of the DNA minor groove. However, detailed MD simulations of sibiromycin complexed with DNA have challenged this view. nih.gov Computational models indicate that the C7-sibirosamine sugar does not form such interactions but instead points orthogonally out from the minor groove. researchgate.netnih.gov In this position, it is hypothesized to act as a steric shield, physically blocking the approach of DNA-binding proteins, such as transcription factors. researchgate.net

This "transcription factor inhibition" model was further supported by docking studies involving sibiromycin and the GAL4 transcription factor. nih.gov The results suggest that the bulky sugar moiety could clash with the protein, preventing it from binding to its target DNA sequence. This mechanism could explain the significantly enhanced biological activity of sibiromycin compared to other PBD family members that lack a bulky C7-substituent. nih.gov Future theoretical studies could involve quantum chemical calculations to refine the understanding of the electronic interactions and reaction energetics within the enzymatic steps of this compound biosynthesis itself.

Exploration of Unidentified Biosynthetic Gene Clusters and Enzymes Associated with this compound

The identification of the sibiromycin BGC was a major breakthrough, revealing a dedicated set of genes for its construction. researchgate.netnih.gov The cluster employs a modular strategy where the core components are synthesized separately before final assembly. researchgate.net A significant portion of this cluster is dedicated to the biosynthesis of this compound. The pathway is believed to begin with dTDP-glucose and proceed through a series of enzymatic modifications. brenda-enzymes.orgbrenda-enzymes.org

Several genes within the cluster have been assigned putative functions in the this compound pathway based on homology to enzymes from other sugar-biosynthesis pathways. researchgate.net However, many of these functions await full experimental verification. The exploration of these enzymes represents a significant area of ongoing research. Gene replacement studies have been used to confirm the boundaries of the cluster and the essentiality of certain genes. researchgate.netnih.gov For example, deleting specific genes and observing the abolishment of sibiromycin production or the accumulation of an intermediate can help delineate the pathway. researchgate.net Further biochemical characterization, involving the expression and purification of these enzymes and performing in vitro assays, is necessary to elucidate the precise mechanism of each catalytic step leading to the final this compound structure.

| Gene | Proposed Function in/related to this compound Biosynthesis | Reference |

|---|---|---|

| sibG | Glycosyltransferase (attaches this compound to the aglycone) | researchgate.net |

| sibF | dTDP-glucose synthase | researchgate.net |

| sibH | dTDP-D-glucose 4,6-dehydratase | researchgate.net |

| sibI | dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase | researchgate.net |

| sibJ | dTDP-4-keto-L-rhamnose C-3-dehydratase | researchgate.net |

| sibK | Aminotransferase | researchgate.net |

| sibM | Reductase | researchgate.net |

Strategic Design of Novel Glycosylated Analogues for Fundamental Chemical Biology Studies

Chemical biology uses chemical tools to study and manipulate biological systems, and the strategic design of novel analogues is a key component of this approach. yale.edu The this compound moiety on sibiromycin presents an attractive target for modification to probe its role in biological activity. By creating a library of analogues with different sugars at the C7-position, researchers can systematically investigate structure-activity relationships. researchgate.net

The development of novel glycosylated PBDs can be achieved through several methods:

Mutasynthesis: This involves deleting a gene in the native biosynthetic pathway (e.g., a gene for an early precursor) and supplementing the growth media with a synthetic, non-native precursor. acs.org This has been used to create 9-deoxysibiromycin by modifying the aglycone. acs.orgresearchgate.net A similar approach could be used to incorporate alternative sugars.

Chemoenzymatic Synthesis: This combines chemical synthesis with enzymatic transformations. For example, a library of synthetic sugar donors could be created and then tested for acceptance by the glycosyltransferase enzyme (SibG) from the sibiromycin pathway.

Synthetic Biology: This involves re-engineering the BGC itself, for instance, by swapping the native this compound biosynthesis genes with genes from other pathways to produce a "glyco-randomized" library of sibiromycin analogues.

These novel analogues serve as powerful molecular probes. yale.edu By comparing their DNA binding affinity, transcription inhibition properties, and cytotoxicity against the parent compound, a detailed understanding of the structural requirements for the glycosyl moiety can be established. This fundamental knowledge is critical for the rational design of future therapeutic agents with potentially improved efficacy or selectivity. researchgate.net

Identification of Remaining Research Gaps and Future Directions for Scholarly Inquiry

Despite significant progress, several research gaps remain in the study of this compound, offering exciting directions for future scholarly work.

Structural Biology: There is a critical need for a high-resolution crystal or cryo-EM structure of the sibiromycin-DNA complex. Such a structure would provide definitive experimental proof of the this compound moiety's orientation in the DNA minor groove, validating or refining the current computational models. researchgate.net

Enzymology and Biochemistry: The precise function and catalytic mechanism of each enzyme in the dTDP-sibirosamine biosynthetic pathway need to be confirmed through rigorous biochemical characterization. researchgate.net The isolation and structural elucidation of biosynthetic intermediates would provide a complete picture of this complex transformation.

Expanded Computational Modeling: While modeling has provided a compelling hypothesis for transcription factor inhibition, these studies could be expanded. nih.gov Future simulations could investigate the interaction of sibiromycin with a broader array of clinically relevant DNA-protein complexes to understand the generality of this proposed mechanism.

Exploitation of Biosynthetic Machinery: The enzymes of the this compound pathway represent a valuable biocatalytic toolkit. Future work could focus on harnessing these enzymes, particularly the glycosyltransferase SibG, for the chemoenzymatic synthesis of novel glycosylated compounds for applications beyond PBDs.

Chemical Biology Probes: The systematic design and synthesis of this compound-modified analogues remain a largely underexplored area. These probes are essential for dissecting the contribution of the sugar to DNA binding, protein steric hindrance, and cellular uptake, providing crucial insights for fundamental biology and drug design. acs.org

Addressing these questions will not only deepen our fundamental understanding of this unique sugar but also pave the way for the development of next-generation therapeutics inspired by the sibiromycin scaffold.

Q & A

Q. What spectroscopic and chromatographic techniques are essential for characterizing sibirosamine’s structural identity and purity?

To confirm the identity of this compound, researchers should employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) for structural elucidation, high-resolution mass spectrometry (HR-MS) for molecular formula validation, and high-performance liquid chromatography (HPLC) for purity assessment. For novel derivatives, elemental analysis is recommended to verify composition. Experimental protocols must detail instrument parameters, solvent systems, and calibration standards to ensure reproducibility .

Q. How is this compound biosynthesized in microbial systems, and what precursors are involved?

this compound is derived from glucose-1-phosphate via enzymatic glycosylation, as part of the pyrolobenzodiazepine (PBD) scaffold biosynthesis in Streptomyces species. Key steps include the nonribosomal peptide synthetase (NRPS)-mediated fusion of anthranilic acid (from chorismate or tryptophan) with a tyrosine-derived proline analog. The glycosyltransferase-catalyzed addition of this compound occurs post-PBD assembly, as demonstrated in sibiromycin biosynthesis .

Q. What experimental controls are critical when assessing this compound’s bioactivity in in vitro assays?

Include solvent-only controls (e.g., DMSO), positive controls (e.g., doxorubicin for cytotoxicity), and negative controls (non-target cell lines). Dose-response curves (IC₅₀ calculations) and triplicate technical replicates are mandatory. Validate results using orthogonal assays (e.g., apoptosis markers via flow cytometry alongside viability assays) to rule out false positives .

Advanced Research Questions

Q. How can mutasynthesis be leveraged to engineer this compound analogs with reduced cardiotoxicity while retaining anticancer efficacy?

Mutasynthesis involves disrupting the native biosynthetic pathway (e.g., knocking out the C-9 hydroxylase gene) and feeding alternative precursors to generate analogs like 9-deoxysibiromycin. Post-modification, evaluate DNA-binding affinity (via thermal denaturation assays), cytotoxicity (in cancer cell lines), and cardiotoxicity (using cardiomyocyte models or in vivo ECG monitoring). Compare results to parent compounds to validate therapeutic windows .

Q. What methodologies resolve contradictions in reported data on this compound’s mechanism of action (e.g., DNA intercalation vs. topoisomerase inhibition)?

Employ a combination of biochemical assays (gel electrophoresis for DNA binding, topoisomerase activity assays) and structural studies (X-ray crystallography of drug-DNA complexes). Use isogenic cell lines with topoisomerase mutations to isolate mechanisms. Meta-analysis of existing datasets with standardized normalization (e.g., fold-change relative to controls) can clarify discrepancies .

Q. How should researchers design collaborative studies to optimize this compound’s pharmacokinetic (PK) profile?

Define clear milestones: (1) in silico ADMET prediction (e.g., SwissADME), (2) in vitro metabolic stability assays (microsomal incubation), and (3) in vivo PK studies (rodent models). Assign roles: synthetic chemists (derivatization), pharmacologists (dose optimization), and statisticians (non-compartmental analysis). Share data via cloud-based platforms with version control .

Methodological Considerations

Q. What statistical frameworks are appropriate for analyzing dose-dependent cardiotoxicity in this compound studies?

Use nonlinear regression models (e.g., sigmoidal dose-response curves in GraphPad Prism) to calculate LD₅₀ values. For longitudinal in vivo data, apply mixed-effects models to account for individual variability. Report 95% confidence intervals and power analysis to justify sample sizes .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

Document reaction conditions (temperature, solvent purity, catalyst loading) in machine-readable formats (e.g., ChemSpeed scripts). Deposit raw spectral data (NMR, MS) in public repositories (e.g., Zenodo) with DOI links. Cross-validate yields and purity metrics via inter-laboratory comparisons .

Data Interpretation and Reporting

Q. What criteria distinguish artefactual cytotoxicity from genuine bioactivity in this compound screens?

Rule out assay interference by testing compounds in cell-free systems (e.g., fluorescence quenching in Alamar Blue assays). Use counter-screens with redox-sensitive dyes (e.g., resazurin) and validate hits in 3D tumor spheroids to mimic in vivo conditions .

Q. How should negative results in this compound’s in vivo efficacy studies be reported?

Publish full datasets (e.g., preclinical trial metrics) in supplementary materials, including survival curves, organ histopathology, and toxicity scores. Discuss potential confounders (e.g., murine strain-specific metabolism) and propose alternative delivery systems (e.g., nanoparticle encapsulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.